(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a brominated phenoxy group, and an amino methylene bridge. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminopyridine with 4-bromo-2-methylphenol to form an intermediate Schiff base. This intermediate is then reacted with an appropriate esterifying agent to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules.
Biology
This compound has shown potential in biological studies, particularly in the field of medicinal chemistry. It has been investigated for its interactions with biological macromolecules such as DNA and proteins. Studies have shown that it can bind to DNA, making it a potential candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells has made it a subject of interest in cancer research .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE involves its interaction with biological macromolecules. It binds to DNA through intercalation, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. Additionally, it can interact with proteins, altering their function and leading to the inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENOXYBUTANOATE: Similar structure but lacks the bromine atom, resulting in different chemical properties.
2-AMINOPYRIDINE DERIVATIVES: These compounds share the pyridine ring but have different substituents, leading to varied biological activities.
Uniqueness
The presence of the bromine atom in (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-2-METHYLPHENOXY)ACETATE makes it unique compared to other similar compounds. This bromine atom enhances its reactivity and allows for the formation of more diverse derivatives through substitution reactions .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10-8-11(16)5-6-13(10)21-9-14(20)22-19-15(17)12-4-2-3-7-18-12/h2-8H,9H2,1H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRYDXRRRUYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(C2=CC=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/C2=CC=CC=N2)\N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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